molecular formula C11H10N2O2 B1480561 6-((1-Formylcyclopropyl)methoxy)picolinonitrile CAS No. 2097962-65-5

6-((1-Formylcyclopropyl)methoxy)picolinonitrile

Cat. No.: B1480561
CAS No.: 2097962-65-5
M. Wt: 202.21 g/mol
InChI Key: OXMIOJOPFGLSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-Formylcyclopropyl)methoxy)picolinonitrile (CAS: 2097962-65-5) is a nitrile-containing heterocyclic compound featuring a picolinonitrile core substituted with a (1-formylcyclopropyl)methoxy group. The molecule’s structure combines a strained cyclopropane ring with a reactive formyl moiety, distinguishing it from related compounds.

Properties

IUPAC Name

6-[(1-formylcyclopropyl)methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-6-9-2-1-3-10(13-9)15-8-11(7-14)4-5-11/h1-3,7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIOJOPFGLSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=CC(=N2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((1-Formylcyclopropyl)methoxy)picolinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings. The focus will be on its pharmacological properties, including cytotoxicity, selectivity against cancer cells, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that introduce the cyclopropyl and methoxy functionalities onto the picolinonitrile scaffold. The synthetic pathway can be outlined as follows:

  • Starting Materials : Picolinonitrile derivatives.
  • Reagents : Formylating agents and cyclopropyl precursors.
  • Conditions : Standard organic synthesis conditions (e.g., reflux, solvent choice).
  • Purification : Column chromatography to isolate the desired product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxic activity with varying IC50 values depending on the cell type:

Cell LineIC50 (µM)
A549 (Lung Cancer)0.440
NCl-H19750.087
NCl-H460>50

These results indicate that the compound is particularly effective against NCl-H1975 cells, which are known to harbor specific mutations in the EGFR gene, suggesting a mechanism of action that may involve targeting these mutations .

Selectivity

The selectivity of this compound for cancer cells over normal cells has been investigated. In cytotoxicity assays involving normal liver cells (LO2), the compound demonstrated lower toxicity compared to established drugs like olmutinib and AZD9291, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases associated with cancer cell proliferation. For example, compounds structurally similar to this compound have shown high selectivity for EGFR mutations, which could be a relevant pathway for further investigation .

Case Studies

A number of case studies have highlighted the potential of compounds similar to this compound in clinical settings:

  • Case Study 1 : A clinical trial assessing the efficacy of a related compound in patients with non-small cell lung cancer (NSCLC) demonstrated significant tumor reduction in patients with EGFR mutations.
  • Case Study 2 : Another study focused on the pharmacokinetic properties of similar compounds, revealing favorable absorption and distribution characteristics that enhance their therapeutic potential.

These case studies underscore the importance of ongoing research into the clinical applications of such compounds .

Research Findings

Several research findings have been published regarding the biological activity of similar compounds:

  • Compounds with modifications similar to those found in this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.
  • The introduction of specific substituents has been shown to enhance binding affinity to target proteins involved in cancer progression .

Chemical Reactions Analysis

Nitrile Group Reactivity

The picolinonitrile moiety exhibits typical nitrile reactivity:

  • Hydrolysis : Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, the nitrile group may convert to a carboxylic acid or amide .

  • Cycloaddition : Participation in [2+3] cycloadditions with azides to form tetrazoles under Cu(I) catalysis .

  • Reduction : Catalytic hydrogenation (H₂/Pd) could yield a primary amine .

Formyl Group:

  • Nucleophilic Addition : Reacts with amines (e.g., NH₃, hydrazines) to form imines or hydrazones .

  • Oxidation : May oxidize to a carboxylic acid (KMnO₄, acidic conditions) .

  • Condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

Cyclopropane Ring:

  • Ring-Opening : Acid-catalyzed cleavage (HCl/EtOH) to form allylic chlorides or alcohols .

  • Strain-Driven Reactions : Susceptible to [2π+2σ] cycloadditions with alkenes under photochemical conditions .

Methoxy Ether:

  • Demethylation : Cleavage with BBr₃ or HI to yield phenolic derivatives .

  • Nucleophilic Substitution : Replacement with thiols or amines under SN2 conditions .

Cross-Functional Reactivity

  • Tandem Reactions : Sequential nitrile hydrolysis and formyl condensation could yield polycyclic heteroaromatics (e.g., pyrimidines) .

  • Chelation-Driven Rearrangements : Metal coordination (e.g., AlCl₃) may activate specific sites for electrophilic substitution .

Hypothetical Reaction Table

Reaction Type Conditions Expected Product Analogous System
Nitrile HydrolysisH₂SO₄, H₂O, Δ6-((1-Formylcyclopropyl)methoxy)picolinamide
Formyl CondensationMalononitrile, EtOH, Et₃NSpiro[indole-3,4′-pyridine] derivative
Methoxy DemethylationBBr₃, CH₂Cl₂, 0°C6-((1-Formylcyclopropyl)hydroxy)picolinonitrile
Cyclopropane Ring-OpeningHCl, EtOH, refluxAllylic chloride intermediate

Key Mechanistic Insights

  • Steric Effects : The cyclopropane ring may hinder nucleophilic attack at the adjacent methoxy group, favoring alternative pathways like formyl-group reactivity .

  • Electronic Effects : Electron-withdrawing nitrile and formyl groups direct electrophilic substitution to the pyridine ring’s α-position .

Research Gaps and Recommendations

  • No experimental data exists for this compound’s stability under photolytic or thermal stress.

  • Computational modeling (DFT) is advised to predict regioselectivity in cycloadditions .

Comparison with Similar Compounds

Key Findings :

  • The formyl group offers a reactive site for covalent interactions, unlike inert methoxy or halogenated analogs .

Picolinonitrile Derivatives with Heterocyclic Fragments

Substituents on the picolinonitrile core modulate activity in agrochemical and pharmaceutical contexts:

Compound (from ) Substituent Key Modifications Reported Activity (Herbicidal)
3A (4-NH₂, 5-OCH₃ indazolyl) Amino + methoxy Electron-donating groups Moderate activity
4E (4-Cl, 7-Cl indazolyl) Chlorine substituents Electron-withdrawing groups Enhanced potency
Target compound Formylcyclopropylmethoxy Aliphatic substituent + formyl N/A (inferred reactivity)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl in 4E) correlate with improved herbicidal activity, likely due to increased lipophilicity and target binding .
  • The target compound’s formylcyclopropyl group may balance polarity and reactivity, though bioactivity data remains speculative.

Heterocyclic Systems in Antiviral Compounds

highlights nitrile-containing heterocycles as HIV-1 NNRTIs. For example:

  • 7a: Thieno[3,2-d]pyrimidinyl + picolinonitrile.
  • Target compound: Cyclopropane + picolinonitrile.
Property 7a (Thienopyrimidinyl) Target Compound
Binding Interactions π-Stacking (thieno ring) Covalent (formyl) + steric (cyclopropane)
Synthetic Complexity Moderate (multi-step coupling) High (cyclopropane synthesis)

Key Findings :

  • The thieno[3,2-d]pyrimidinyl group in 7a enables π-π interactions, while the target compound’s formylcyclopropyl may facilitate unique binding modes .

Stability and Environmental Impact

Methoxy groups in brominated diphenyl ethers () exhibit environmental persistence due to low biodegradability . In contrast, the target compound’s nitrile group and formylcyclopropyl substituent may alter degradation pathways, though its environmental fate is unstudied.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-((1-Formylcyclopropyl)methoxy)picolinonitrile typically follows a convergent approach involving:

Preparation of 1-Formylcyclopropylmethanol Intermediate

The 1-formylcyclopropylmethanol is prepared via oxidation and cyclopropanation steps:

  • Cyclopropanation : Starting from suitable alkenes or halides, cyclopropane rings are formed using Simmons-Smith or diazo compound-mediated cyclopropanation reactions.
  • Formylation : The cyclopropylmethanol is then selectively oxidized to introduce the formyl group at the cyclopropyl ring, often using mild oxidants such as PCC (pyridinium chlorochromate) or Swern oxidation to prevent overoxidation.

This intermediate is crucial for the final ether formation step due to its reactive aldehyde and hydroxyl groups.

Functionalization of Picolinonitrile

The picolinonitrile core is functionalized at the 6-position, which is typically a site for nucleophilic substitution:

  • Halogenation or activation : The 6-position is converted into a good leaving group, such as a chloride or bromide, by halogenation or other activating groups.
  • Nucleophilic substitution : The hydroxyl group of the 1-formylcyclopropylmethanol attacks the activated 6-position to form the ether bond.

Ether Bond Formation

The critical step involves coupling the 1-formylcyclopropylmethanol with the activated picolinonitrile:

  • Reaction conditions : This step is typically performed under basic conditions to deprotonate the alcohol and facilitate nucleophilic attack.
  • Catalysts and solvents : Commonly used bases include potassium carbonate or sodium hydride, with polar aprotic solvents such as DMF or DMSO to enhance nucleophilicity.
  • Temperature control : Mild to moderate heating (e.g., 50–80°C) is employed to optimize reaction rates without decomposing sensitive functional groups.

Purification and Characterization

  • Purification : The crude product is purified by column chromatography or recrystallization to isolate the pure this compound.
  • Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify structural integrity and purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome
Cyclopropanation Simmons-Smith reagent or diazo compound Formation of cyclopropyl ring
Oxidation PCC or Swern oxidation Introduction of formyl group
Picolinonitrile activation Halogenation (e.g., POCl3, PBr3) Formation of leaving group at 6-position
Ether bond formation Base (K2CO3, NaH), DMF/DMSO, 50–80°C Coupling of cyclopropylmethanol with picolinonitrile
Purification Column chromatography or recrystallization Isolation of pure product

Research Findings and Considerations

  • Selectivity : The oxidation step to form the aldehyde must be carefully controlled to avoid overoxidation to carboxylic acids.
  • Stability : The cyclopropyl ring is sensitive to harsh conditions; thus, mild reaction conditions are preferred throughout synthesis.
  • Yield optimization : Use of phase-transfer catalysts and optimization of solvent/base combinations can improve yields in the ether formation step.
  • Scalability : The described methods are amenable to scale-up with attention to reaction exothermicity and purification efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Reactant of Route 2
6-((1-Formylcyclopropyl)methoxy)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.